molecular formula C11H11NO3 B8546550 Methyl 2-(benzo[d]oxazol-5-yl)propanoate

Methyl 2-(benzo[d]oxazol-5-yl)propanoate

Cat. No.: B8546550
M. Wt: 205.21 g/mol
InChI Key: HDWLMCNRVZWWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzo[d]oxazol-5-yl)propanoate is a heterocyclic ester derivative featuring a benzo[d]oxazole core substituted at the 5-position with a propanoate ester group. The propanoate ester side chain at the 5-position introduces steric and electronic variability, influencing solubility, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(1,3-benzoxazol-5-yl)propanoate

InChI

InChI=1S/C11H11NO3/c1-7(11(13)14-2)8-3-4-10-9(5-8)12-6-15-10/h3-7H,1-2H3

InChI Key

HDWLMCNRVZWWNB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzo[d]oxazol-5-yl)propanoate typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d]oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Mechanism of Action

The mechanism of action of Methyl 2-(benzo[d]oxazol-5-yl)propanoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[d]oxazole scaffold is highly modular, with substitutions at the 2- and 5-positions significantly altering properties. Key analogs include:

Compound Name Substituents Ester Group Biological Activity Synthesis Yield Key References
Methyl 2-(2-(4-Fluorophenyl)benzo[d]oxazol-5-yl)propanoate 2-(4-Fluorophenyl), 5-propanoate Methyl Not explicitly reported 39% (10 mmol scale)
Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA) 2-(4-Chlorophenyl), 5-acetate Methyl Anti-psoriatic (in vivo efficacy) Not specified
Ethyl 2-[2-(4-Chlorophenyl)benzo[d]oxazol-5-yl]propanoate 2-(4-Chlorophenyl), 5-propanoate Ethyl Intermediate for Benoxaprofen (NSAID) Not specified
Chiral 2-(Substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid 5-propanoic acid, hydroxyl substituent Carboxylic acid Antimicrobial (enantiomer-dependent) Not specified
Methyl (±)-ethyl(2-(3-(trifluoromethyl)phenyl)-benzo[d]oxazol-5-yl)phosphinate Phosphinate group, 3-CF3-phenyl Methyl/ethyl Not explicitly reported (chiral separation) 95% (racemic)

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-Fluorophenyl in , 4-Chlorophenyl in ) enhance electrophilicity and may improve target binding.
    • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) improve membrane permeability, while carboxylic acids (e.g., ) enhance solubility and bioavailability.
    • Phosphinate Derivatives : Phosphinate-containing analogs (e.g., ) introduce chirality and phosphorus-based reactivity, useful in enantioselective synthesis.
Pharmacological Potential
  • NSAID Intermediate: Ethyl 2-[2-(4-chlorophenyl)benzo[d]oxazol-5-yl]propanoate is a precursor to Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) .
  • Chiral Therapeutics : Enantiomerically pure phosphinates (e.g., SMT022331/332 in ) demonstrate the scaffold’s versatility in developing targeted therapies.

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